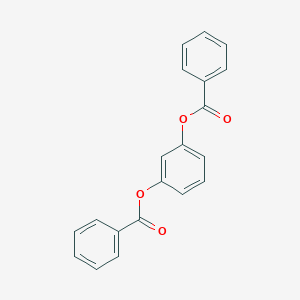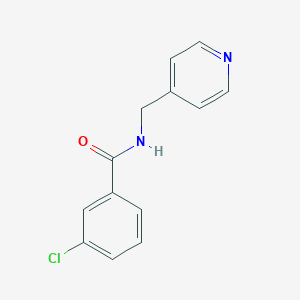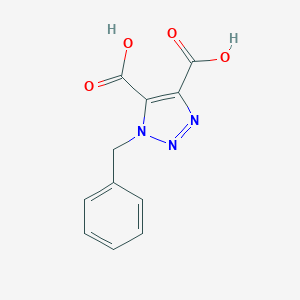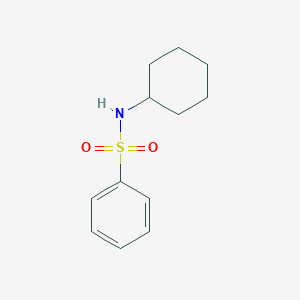
4-(4-Nitrophenyl)butyric acid
説明
“4-(4-Nitrophenyl)butyric acid” is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.20 g/mol . The IUPAC name for this compound is 4-(4-nitrophenyl)butanoic acid . It is also known by other names such as γ-(p-Nitrophenyl)butyric acid, 4-(p-Nitrophenyl)butyric acid, and Benzenebutanoic acid, 4-nitro- .
Molecular Structure Analysis
The molecular structure of “4-(4-Nitrophenyl)butyric acid” can be represented by the InChI string: InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13) . The Canonical SMILES representation is: C1=CC(=CC=C1CCCC(=O)O)N+[O-] .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Nitrophenyl)butyric acid” are not available, it’s worth noting that similar compounds, such as 4-Nitrophenyl butyrate, are often used in enzyme assays. When enzymes such as esterases and lipases cleave the ester bond in these compounds, the nitrophenol group is released, causing a color change from yellow to orange .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Nitrophenyl)butyric acid” include a molecular weight of 209.20 g/mol, an XLogP3 of 2.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .
科学的研究の応用
Enzyme Activity Assays
4-(4-Nitrophenyl)butyric acid: is commonly used as a substrate in enzyme activity assays. When hydrolyzed by enzymes such as esterases and lipases, it releases a chromophore, 4-nitrophenolate, which can be spectrophotometrically analyzed at 415 nm . This application is crucial in various research fields, including:
作用機序
Target of Action
4-(4-Nitrophenyl)butyric acid is primarily targeted towards esterase and lipase enzymes . These enzymes play a crucial role in the hydrolysis of esters and fats, respectively, and are essential for lipid metabolism.
Mode of Action
The compound interacts with its targets (esterases and lipases) through a process known as hydrolysis . In this process, the ester bond in 4-(4-Nitrophenyl)butyric acid is cleaved by these enzymes, leading to the release of 4-nitrophenol and butyric acid .
Biochemical Pathways
The hydrolysis of 4-(4-Nitrophenyl)butyric acid affects the lipid metabolism pathway . The release of 4-nitrophenol and butyric acid as a result of the hydrolysis can be used to study the activity of esterases and lipases, providing insights into the mechanisms of action of these enzymes and their role in lipid metabolism .
Pharmacokinetics
The compound’s interaction with esterase and lipase enzymes suggests that it may be metabolized in the body through enzymatic hydrolysis .
Result of Action
The hydrolysis of 4-(4-Nitrophenyl)butyric acid by esterase and lipase enzymes results in the release of 4-nitrophenol and butyric acid . The release of 4-nitrophenol, which has a characteristic absorbance at 405 nm, allows for the quantification of enzyme activity using spectrophotometric methods .
Action Environment
The action of 4-(4-Nitrophenyl)butyric acid is influenced by various environmental factors such as pH, temperature, and the presence of inhibitors or activators . These factors can affect the activity of the esterase and lipase enzymes, thereby influencing the hydrolysis of the compound and its overall efficacy .
特性
IUPAC Name |
4-(4-nitrophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMLUHZFRFCQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204572 | |
| Record name | 4-(4-Nitrophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)butyric acid | |
CAS RN |
5600-62-4 | |
| Record name | 4-Nitrobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5600-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005600624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5600-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Nitrophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-nitrophenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 4-(4-Nitrophenyl)butyric acid in the synthesis of purple dye couplers?
A1: In the synthesis of purple dye couplers [], 4-(4-Nitrophenyl)butyric acid serves as a key building block. It reacts with a hydrazine derivative (compound 6 in the study) to form a hydrazide. This hydrazide then undergoes cyclization to yield a pyrazolotriazole derivative (compound 7), which is further modified to create the final purple dye coupler molecule.
Q2: How does the presence of 4-(4-Nitrophenyl)butyric acid in the dye coupler structure affect its properties?
A2: While the provided research doesn't explicitly investigate the direct influence of 4-(4-Nitrophenyl)butyric acid on the final dye color, it highlights its role in the overall synthesis of the coupler molecule []. The study focuses on the impact of varying the leaving group attached to the coupler structure, ultimately affecting the coupler's acidity and coupling rate with aryl azides during dye formation. Further research would be needed to decouple the specific influence of 4-(4-Nitrophenyl)butyric acid on the dye's color properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)

![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)

![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)

![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)

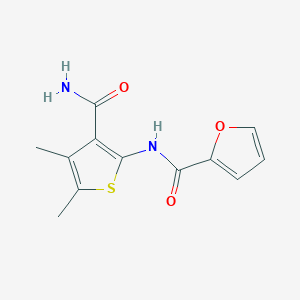
![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
